molecular formula C6H13Cl4N B146129 Tris(2-chloroethyl)amine hydrochloride CAS No. 817-09-4

Tris(2-chloroethyl)amine hydrochloride

Cat. No. B146129
CAS RN: 817-09-4
M. Wt: 241.0 g/mol
InChI Key: VEAUDLLZYJVHRI-UHFFFAOYSA-N
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Patent
US04288386

Procedure details

51.6 g (i.e., 0.215 mol) of tris-(2-chloroethyl)-amine hydrochloride were added to the above mixture (a). The mixture was subsequently heated at the reflux temperature of the 2-methoxyethanol (125° C.) for 12 hours and the solvent was then distilled under reduced pressure. The excess sodium 2-methoxyethanolate was neutralized by adding 11.6 cm3 of aqueous HCl (10 N) thereto. The sodium chloride was filtered off and the solution was distilled.
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]([CH2:9][CH2:10]Cl)[CH2:6][CH2:7]Cl.[CH3:12][O:13][CH2:14][CH2:15][OH:16]>>[CH2:4]([N:5]([CH2:9][CH2:10][O:16][CH2:15][CH2:14][O:13][CH3:12])[CH2:6][CH2:7][O:16][CH2:15][CH2:14][O:13][CH3:12])[CH2:3][O:16][CH2:15][CH2:14][O:13][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
Cl.ClCCN(CCCl)CCCl
Name
mixture ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled under reduced pressure
ADDITION
Type
ADDITION
Details
by adding 11.6 cm3 of aqueous HCl (10 N)
FILTRATION
Type
FILTRATION
Details
The sodium chloride was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solution was distilled

Outcomes

Product
Name
Type
Smiles
C(COCCOC)N(CCOCCOC)CCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.